![molecular formula C21H33NO B12624929 N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine CAS No. 920280-81-5](/img/structure/B12624929.png)
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine
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Overview
Description
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is an organic compound with the molecular formula C21H33NO. It is a complex amine that features both cyclohexyl and cycloheptyl groups, making it a unique structure in organic chemistry. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxy methyl group and its subsequent attachment to a cyclohexyl ring. The cyclohexyl group is then combined with a cycloheptanamine through a series of reactions that may include hydrogenation, alkylation, and amination. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H33NO
- Molecular Weight : 301.5 g/mol
- CAS Number : 920280-73-5
- IUPAC Name : N-(4-phenylmethoxycyclohexyl)cycloheptanamine
The compound features a unique structure that combines cyclohexyl and cycloheptyl groups along with a benzyloxy methyl group, which contributes to its distinctive chemical properties. This structural complexity allows for various chemical reactions, including oxidation, reduction, and substitution.
Synthetic Routes
The synthesis of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine typically involves several steps:
- Preparation of the Benzyloxy Methyl Group : This is often achieved through alkylation reactions.
- Attachment to Cyclohexyl Ring : The benzyloxy group is then linked to a cyclohexyl moiety.
- Formation of Cycloheptanamine : The final step involves combining the cyclohexyl and cycloheptanamine components through amination reactions.
Industrial Production
In industrial settings, large-scale reactors and continuous flow processes are employed to enhance efficiency. Automated systems monitor reaction parameters to ensure consistent quality and minimize contamination risks.
Scientific Research Applications
This compound has diverse applications across several scientific domains:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules.
- Reaction Mechanism Studies : Researchers utilize this compound to explore various chemical reaction mechanisms.
Biology
- Biochemical Interaction Studies : The compound is used to investigate interactions between small molecules and biological macromolecules, such as proteins and enzymes.
- Potential Therapeutic Applications : Its unique structure may allow it to interact with specific receptors or enzymes, leading to potential therapeutic effects.
The biological activity of this compound is attributed to its ability to interact with molecular targets. The benzyloxy group enhances binding affinity to these targets, which can modulate various biochemical pathways.
Case Studies
- Synthesis of Novel Derivatives :
- Researchers have successfully synthesized derivatives of this compound that exhibit enhanced biological activity compared to the parent compound.
- Biological Activity Assessment :
- Studies have shown that compounds similar in structure can modulate neurotransmitter systems, indicating potential applications in neuropharmacology.
Mechanism of Action
The mechanism of action of N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Cycloheptanamine: An amine with a cycloheptyl group.
Benzyloxycyclohexane: A compound with a benzyloxy group attached to a cyclohexane ring.
Uniqueness
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is unique due to its combination of cyclohexyl and cycloheptyl groups, along with the benzyloxy methyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.
Biological Activity
N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine is a chemical compound characterized by its unique structure, which includes a benzyloxy group attached to a cyclohexyl ring linked to a cycloheptanamine moiety. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry.
Property | Value |
---|---|
CAS Number | 920280-73-5 |
Molecular Formula | C20H31NO |
Molecular Weight | 301.5 g/mol |
IUPAC Name | N-(4-phenylmethoxycyclohexyl)cycloheptanamine |
InChI Key | GDRFEGCPAAWLOC-UHFFFAOYSA-N |
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The benzyloxy group may facilitate binding to these targets, triggering various biochemical pathways that could result in therapeutic effects.
Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, a related compound showed significant antibacterial effects against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) ranging from 250 to 500 µg/mL .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cell lines to evaluate the potential anticancer properties of this compound. Results demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting that further optimization could enhance its efficacy against cancer cells.
- Neuropharmacological Effects : There is ongoing research into the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems. Early findings suggest that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on breast cancer cell lines (MCF-7). The study revealed that treatment with varying concentrations led to significant cell death after 48 hours, with IC50 values indicating promising anticancer potential.
Properties
CAS No. |
920280-81-5 |
---|---|
Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[4-(phenylmethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C21H33NO/c1-2-7-11-20(10-6-1)22-21-14-12-19(13-15-21)17-23-16-18-8-4-3-5-9-18/h3-5,8-9,19-22H,1-2,6-7,10-17H2 |
InChI Key |
MHEQYQKEMNHXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
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